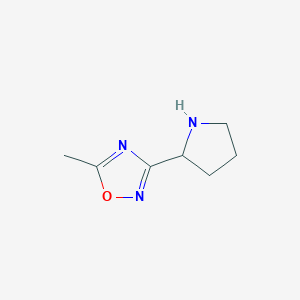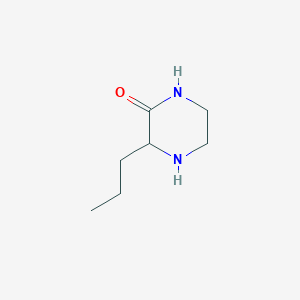
Ácido 2-(5-clorotiofen-2-il)-4-metil-1,3-tiazol-5-carboxílico
Descripción general
Descripción
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom . For example, the InChI code for (5-chloro-2-thienyl)acetic acid, a similar compound, is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) .
Chemical Reactions Analysis
The chemical reactions of thiophene-based compounds can vary widely depending on the specific compound and conditions. For example, 5-chlorothiophene-2-carbonylchloride, a potential genotoxic impurity in the drug rivaroxaban, can undergo hydrolysis and esterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, 2-(5-chlorothiophen-2-yl)acetic acid has a molecular weight of 176.62 and is a solid at room temperature .
Aplicaciones Científicas De Investigación
Diseño de fármacos farmacéuticos
Las unidades de tiofeno y tiazol presentes en el compuesto se sabe que exhiben una gama de actividades biológicas. Esto hace que el compuesto sea un andamiaje valioso para el diseño de nuevos fármacos farmacéuticos. Por ejemplo, los derivados de tiofeno se han estudiado por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas . Los grupos cloro y metilo podrían modificarse potencialmente para mejorar estas propiedades o para crear derivados con nuevas actividades farmacológicas.
Investigación de semiconductores orgánicos
Los derivados de tiofeno juegan un papel importante en el desarrollo de semiconductores orgánicos. El compuesto en cuestión podría utilizarse en la síntesis de transistores de efecto de campo orgánicos (OFET) o diodos emisores de luz orgánica (OLED) debido a su sistema conjugado y grupos atractores de electrones que pueden mejorar las propiedades de transporte de carga .
Inhibición de la corrosión
En química industrial, los derivados de tiofeno se utilizan como inhibidores de la corrosión. La estructura específica del Ácido 2-(5-clorotiofen-2-il)-4-metil-1,3-tiazol-5-carboxílico podría explorarse por su efectividad para proteger metales y aleaciones de la corrosión, particularmente en ambientes químicos agresivos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The specific targets of a compound depend on its chemical structure and properties. Compounds with a thiophene ring, like this one, are often found in drugs and biologically active molecules, suggesting that they can interact with various biological targets .
Mode of Action
The mode of action would depend on the specific biological target. The compound could bind to a target protein and alter its function, leading to changes in cellular processes. The presence of the chloro and methyl groups could influence the compound’s binding affinity and specificity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with a thiophene ring are involved in pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties are influenced by the compound’s chemical structure. For example, the presence of a carboxylic acid group could affect how the compound is absorbed and metabolized .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from killing microbial cells to reducing inflammation or slowing the growth of cancer cells .
Action Environment
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMVDFXUDAXHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1453915.png)
amine](/img/structure/B1453917.png)


![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)







